synthesis of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride
synthesis of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride
An In-depth Technical Guide to the Synthesis of trans-4-(Aminomethyl)cyclohexanemethanol Hydrochloride
Authored by: A Senior Application Scientist
Introduction
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is a key bifunctional molecule featuring a cyclohexane core substituted with aminomethyl and hydroxymethyl groups in a 1,4-trans configuration. This specific stereochemistry is crucial for its application as a building block in the synthesis of pharmacologically active compounds and other advanced materials. Its structure combines the rigidity of the cyclohexane ring with the reactivity of a primary amine and a primary alcohol, making it a versatile intermediate. This guide provides a comprehensive overview of the synthetic pathways to this molecule, focusing on the underlying chemical principles, experimental best practices, and the critical challenges of stereochemical control.
The primary challenge in synthesizing this compound lies in establishing the desired trans stereochemistry and selectively manipulating the two different functional groups. Most synthetic strategies begin with readily available aromatic precursors, which are then hydrogenated to the corresponding cyclohexane derivatives. This hydrogenation process typically yields a mixture of cis and trans isomers, necessitating a robust method for separation or isomerization to obtain the desired product in high purity.
Core Synthetic Strategy: From Aromatic Precursors
The most industrially viable and scalable begins with a para-substituted benzoic acid derivative, such as a 4-aminobenzoic acid ester. This approach leverages the low cost of the starting material and involves a sequence of catalytic hydrogenation, functional group protection, stereochemical control, reduction, and final salt formation.
Part 1: Formation of the Cyclohexane Core via Catalytic Hydrogenation
The initial and most critical step is the reduction of the aromatic ring of a starting material like a 4-aminobenzoic acid ester. This reaction converts the planar aromatic ring into the saturated cyclohexane ring system.
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Causality of Catalyst Selection : The choice of catalyst is paramount for achieving high conversion and influencing the initial cis/trans isomer ratio. While various catalysts can be used, ruthenium (Ru), often supported on activated carbon (Ru/C), is highly effective for the hydrogenation of benzoic acid derivatives under moderate conditions.[1] The reaction is typically performed under hydrogen pressure (50-150 kg/cm ²) and at elevated temperatures (80-150°C).[1] These conditions are necessary to overcome the high resonance stability of the aromatic ring. The hydrogenation of the ring precedes the reduction of the ester group.
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Isomer Distribution : The catalytic hydrogenation of a substituted benzene ring inherently produces a mixture of cis and trans isomers. The ratio is dependent on the catalyst, solvent, and reaction conditions. The initial product is therefore a mixture of cis- and trans-4-(aminomethyl)cyclohexanecarboxylate.
Part 2: Stereochemical Control: Isomerization and Purification
Achieving a high purity of the trans isomer is essential for the final product's efficacy in pharmaceutical applications. This is typically accomplished through isomerization of the less desired cis isomer into the thermodynamically more stable trans isomer, followed by purification.
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Thermodynamic Rationale : The trans isomer, where both bulky substituents are in the equatorial position on the cyclohexane chair conformation, is thermodynamically more stable than the cis isomer (one axial, one equatorial). This energy difference allows for an equilibrium to be established that favors the trans product.
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Isomerization Conditions : The conversion of the cis isomer to the trans isomer can be achieved by heating the isomer mixture in the presence of a strong acid or base.[1] For example, heating the hydrochloride salt mixture in a hydrogen chloride gas atmosphere at temperatures between 160°C and 248°C effectively drives the equilibrium towards the trans product.[2]
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Purification : The separation of the trans isomer can often be achieved by fractional crystallization. The hydrochloride salts of the cis and trans isomers exhibit different solubilities in specific solvents, such as methanol, allowing for the selective precipitation of the desired trans-isomer dihydrochloride.[3] A Chinese patent (CN103420855A) outlines a process that includes a "conversion reaction" followed by recrystallization to achieve high isomeric purity (≥99.7% GC).[4]
Part 3: Functional Group Manipulation and Final Salt Formation
Once the trans isomer of the cyclohexane carboxylate is isolated, the synthesis proceeds through a series of functional group transformations to yield the final product. A protection-reduction-deprotection sequence is often necessary.
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Amino Group Protection : To prevent side reactions during the subsequent reduction of the ester group, the primary amine is typically protected. A common method involves phthalylation, reacting the amine with phthalic anhydride to form a stable phthalimide.[4]
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Ester Reduction : The ester group is reduced to the primary alcohol (hydroxymethyl group). This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Alternatively, catalytic hydrogenation under more forcing conditions than the initial ring reduction can be employed.
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Deprotection : The protecting group on the amine is removed. In the case of a phthalimide, this is commonly achieved by hydrazine hydrolysis (the Ing-Manske procedure).[4]
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Hydrochloride Salt Formation : The final step involves converting the free base of trans-4-(aminomethyl)cyclohexanemethanol into its hydrochloride salt. This is typically done by dissolving the free base in a suitable solvent (e.g., dichloromethane or isopropanol) and treating it with a solution of hydrogen chloride.[4] The salt precipitates from the solution and can be collected by filtration.
The overall synthetic pathway is visualized in the diagram below.
Caption: Primary synthetic route from an aromatic precursor.
Alternative Synthetic Strategies
While the route from p-aminobenzoic acid derivatives is common, other pathways exist.
Reduction of Tranexamic Acid Derivatives
Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is a commercially available pharmaceutical agent.[5][6][7] A logical, albeit potentially more expensive, route involves the direct reduction of its carboxylic acid group.
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Amino Protection : The amino group of tranexamic acid must first be protected (e.g., as a Boc-carbamate).
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Carboxylic Acid Reduction : The protected tranexamic acid can then be reduced to the corresponding alcohol using reagents like borane-tetrahydrofuran complex (BH₃·THF) or by converting the acid to an ester followed by reduction with LiAlH₄.
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Deprotection : The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group).
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Salt Formation : The resulting free base is converted to the hydrochloride salt.
Amination of a Hydroxymethyl Precursor
Another approach starts with trans-4-(hydroxymethyl)cyclohexanecarboxylic acid.[8][9]
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Carboxylic Acid Reduction : The carboxylic acid is first reduced to a second hydroxymethyl group, yielding trans-1,4-cyclohexanedimethanol.
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Selective Functionalization : One of the two identical hydroxyl groups must be selectively converted into an amino group. This can be achieved by converting one hydroxyl group into a good leaving group (e.g., a tosylate).[10]
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Nucleophilic Substitution : The tosylate is then displaced with an azide ion (NaN₃), followed by reduction of the azide to a primary amine (e.g., via catalytic hydrogenation or with LiAlH₄).[11]
This route's primary challenge is the selective functionalization of one of the two hydroxyl groups in the intermediate diol.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on the primary route described, synthesized from methodologies found in the literature.[4]
Caption: Experimental workflow for the synthesis.
Materials & Reagents
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4-Aminobenzoic acid ester
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5% Ruthenium on Carbon (Ru/C)
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Hydrogen Gas (high pressure)
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Solvent (e.g., water, methanol)
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Hydrochloric Acid (aqueous and gaseous/in solution)
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Phthalic Anhydride
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Lithium Aluminum Hydride (LiAlH₄)
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Anhydrous Tetrahydrofuran (THF)
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Hydrazine Hydrate
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Dichloromethane
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Cyclohexane
Procedure
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Catalytic Hydrogenation : In a high-pressure autoclave, charge the 4-aminobenzoic acid ester, a suitable solvent (e.g., water or an alcohol), and the Ru/C catalyst (typically 5-10% by weight of the substrate).[1] Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 100-150 kg/cm ². Heat the mixture to 100-150°C with vigorous stirring for 4-20 hours, monitoring the reaction progress by analyzing aliquots. After completion, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst. The filtrate contains the cis/trans mixture of 4-aminomethylcyclohexanecarboxylate.
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Isomerization : Treat the crude product with hydrochloric acid to form the hydrochloride salts. Remove the solvent under reduced pressure. The solid residue is then heated in an inert atmosphere containing hydrogen chloride gas to effect isomerization.[2]
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Purification : The isomerically enriched product is purified by recrystallization. For example, recrystallization from a mixed solvent system like hexane-ethyl acetate or from cyclohexane can yield the pure trans isomer with high purity (GC ≥ 99%).[4]
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Amino Group Protection : The isolated trans-4-aminomethylcyclohexanecarboxylate is reacted with phthalic anhydride in a suitable solvent to form the N-phthaloyl derivative.
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Ester Reduction : The N-protected ester is dissolved in anhydrous THF under an inert atmosphere. The solution is cooled in an ice bath, and a solution of LiAlH₄ in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until the reduction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water, aqueous NaOH, and more water. The resulting solid is filtered off, and the organic solvent is evaporated to yield the N-protected alcohol.
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Deprotection : The N-protected alcohol is refluxed with hydrazine hydrate in a solvent like ethanol. This cleaves the phthalimide group. After the reaction, the mixture is worked up to isolate the free amine.
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Hydrochloride Salt Formation : The purified trans-4-(aminomethyl)cyclohexanemethanol free base is dissolved in a solvent like dichloromethane. A solution of HCl in a compatible solvent (e.g., isopropanol or ether) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.[4]
Data Presentation
The efficiency of the synthesis is summarized in the table below, with representative data synthesized from patent literature.[4]
| Step | Key Reagents | Typical Yield | Purity (GC) |
| Hydrogenation & Isomerization | Ru/C, H₂, HCl | 85-90% | >99% (trans isomer) |
| Amino Protection | Phthalic Anhydride | ~95% | >99% |
| Ester Reduction | LiAlH₄ | ~90% | >99% |
| Deprotection & Salt Formation | Hydrazine, HCl | ~92% | >99.7% |
| Overall Yield | - | ~65-75% | >99.7% |
Conclusion
The is a multi-step process that requires careful control over reaction conditions to ensure high yield and, most importantly, high stereochemical purity. The most effective route relies on the catalytic hydrogenation of an inexpensive aromatic precursor, followed by a critical isomerization/purification step to isolate the desired trans isomer. Subsequent functional group manipulations, including protection, reduction, and deprotection, lead to the final product. The methodologies described herein, grounded in established chemical principles, provide a robust framework for researchers and drug development professionals to produce this valuable chemical intermediate on both laboratory and industrial scales.
References
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Dodda, M. R., et al. (2012). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 4(2), 795-800. [Link]
- CN103420855A. (2013). Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
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Dodda, M. R., et al. (2012). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Scholars Research Library. [Link]
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Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications, 54(19), 1665-1678. [Link]
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Wang, Y., et al. (2008). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E, 64(Pt 11), o2176. [Link]
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Takeda, H., et al. (1998). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. Journal of Investigative Dermatology, 111(3), 358-363. [Link]
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Contente, M. L., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(24), 6033-6037. [Link]
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